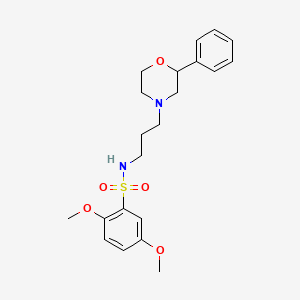

2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

カタログ番号 B2439568

CAS番号:

954249-16-2

分子量: 420.52

InChIキー: XDVUGGQNEMPYNI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

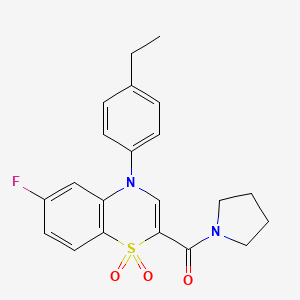

2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide, also known as RPR200765, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has a chemical formula of C23H28N2O4S.

科学的研究の応用

Biochemical Characterization and Inhibitory Properties

- Kynurenine 3-Hydroxylase Inhibition : S. Röver and colleagues reported the synthesis and biochemical characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. High-affinity inhibitors were identified, which have shown promising results in vitro and were effective in blocking kynurenine 3-hydroxylase in animal models after oral administration. This suggests potential therapeutic applications in exploring the pathophysiological role of the kynurenine pathway following neuronal injury (Röver et al., 1997).

Pharmacological Applications

- Endothelin Antagonism and Potential Therapeutic Applications : N. Murugesan and team identified biphenylsulfonamides as a novel series of endothelin-A (ETA) selective antagonists. Substitutions led to improved binding and functional activity. Specifically, a compound named BMS-187308 exhibited improved ETA binding affinity, functional activity, and demonstrated good oral activity in inhibiting ET-1 induced pressor responses in animal models. This research highlights the potential therapeutic use of such compounds in treating diseases related to endothelin dysfunction (Murugesan et al., 1998).

Neuroprotection and Therapeutic Interventions

- Kynurenine Hydroxylase Inhibitors and Neuroprotection : A. Cozzi and colleagues investigated the neuroprotective properties of kynurenine hydroxylase inhibitors, specifically mNBA and Ro 61-8048, on brain lesions induced by occlusion models. These compounds showed significant reduction in lesioned neurons and infarct volumes, suggesting inhibition of kynurenine hydroxylase as a potential avenue to reduce neuronal loss in brain ischemia (Cozzi et al., 1999).

Receptor Binding and Antagonism

- 5-HT6 Receptor Antagonism and Cognitive Enhancement : W. Hirst and the team reported on SB-399885, a high-affinity antagonist for human recombinant and native 5-HT6 receptors, which displayed significant receptor selectivity. The compound enhanced cognitive performance in aged rat models and increased extracellular acetylcholine levels. This indicates potential therapeutic utility of 5-HT6 receptor antagonists in disorders characterized by cognitive deficits (Hirst et al., 2006).

Anticonvulsant Activity

- Anticonvulsant Properties of Benzenesulfonamide Derivatives : Zhiming Wang and colleagues synthesized a series of benzenesulfonamide derivatives and evaluated their anticonvulsant activities in animal models. Certain compounds displayed promising anticonvulsant activities, suggesting their potential as a new class of anticonvulsant agents with high effectiveness and low toxicity (Wang et al., 2015).

特性

IUPAC Name |

2,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5S/c1-26-18-9-10-19(27-2)21(15-18)29(24,25)22-11-6-12-23-13-14-28-20(16-23)17-7-4-3-5-8-17/h3-5,7-10,15,20,22H,6,11-14,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVUGGQNEMPYNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B2439486.png)

![4-{5-[(Dimethylamino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2439491.png)

![2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2439496.png)

![N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2439498.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2439503.png)

![2-[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetic Acid](/img/structure/B2439504.png)

![3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2439508.png)